molecular formula C19H18F4N2O3 B11481910 Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(5-fluoro-2-methylphenyl)amino]-, ethyl ester

Propanoic acid, 2-(benzoylamino)-3,3,3-trifluoro-2-[(5-fluoro-2-methylphenyl)amino]-, ethyl ester

Cat. No.: B11481910
M. Wt: 398.4 g/mol
InChI Key: IUDXUXUEUNJGNE-UHFFFAOYSA-N
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Description

ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, a fluorinated aromatic ring, and an ethyl ester group, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of ethyl 3,3,3-trifluoropyruvate with appropriate amines and phenylformamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and verifying the final product’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups .

Scientific Research Applications

ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and fluorinated aromatic groups contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3,3,3-trifluoropyruvate
  • Methyl 3,3,3-trifluoropyruvate
  • 3,3,3-Trifluoropropionic acid

Uniqueness

ETHYL 3,3,3-TRIFLUORO-2-[(5-FLUORO-2-METHYLPHENYL)AMINO]-2-(PHENYLFORMAMIDO)PROPANOATE stands out due to its unique combination of trifluoromethyl, fluorinated aromatic, and ethyl ester groups. This structural complexity imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18F4N2O3

Molecular Weight

398.4 g/mol

IUPAC Name

ethyl 2-benzamido-3,3,3-trifluoro-2-(5-fluoro-2-methylanilino)propanoate

InChI

InChI=1S/C19H18F4N2O3/c1-3-28-17(27)18(19(21,22)23,24-15-11-14(20)10-9-12(15)2)25-16(26)13-7-5-4-6-8-13/h4-11,24H,3H2,1-2H3,(H,25,26)

InChI Key

IUDXUXUEUNJGNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC1=C(C=CC(=C1)F)C)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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